1-(3-Amino-4-mercaptophenyl)-3-chloropropan-1-one
Description
1-(3-Amino-4-mercaptophenyl)-3-chloropropan-1-one is a substituted propanone derivative featuring a phenyl ring with amino (–NH₂) and mercapto (–SH) groups at positions 3 and 4, respectively, and a 3-chloropropanone side chain. The amino and mercapto groups may confer nucleophilic and redox-active properties, while the chloropropanone moiety could participate in alkylation or cross-coupling reactions. Analogous compounds, such as those with trifluoromethyl or ethoxy substituents, have been synthesized for applications in medicinal chemistry and enzyme inhibition studies .
Properties
Molecular Formula |
C9H10ClNOS |
|---|---|
Molecular Weight |
215.70 g/mol |
IUPAC Name |
1-(3-amino-4-sulfanylphenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C9H10ClNOS/c10-4-3-8(12)6-1-2-9(13)7(11)5-6/h1-2,5,13H,3-4,11H2 |
InChI Key |
LKBARBQVAIAUSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCl)N)S |
Origin of Product |
United States |
Preparation Methods
Protection of Thiol Functionality
The mercapto group’s nucleophilicity necessitates protection during acylation to prevent side reactions with the electrophilic acylium ion. Thioacetate (SAc) protection is preferred due to its stability under Friedel-Crafts conditions and ease of deprotection.
Procedure :
Friedel-Crafts Acylation
The protected thiophenol undergoes acylation with 3-chloropropanoyl chloride (ClCH₂COCl) in the presence of AlCl₃. The electron-donating acetylthio group directs substitution to the para position relative to the sulfur atom.
Optimized Conditions :
- Solvent : Dichloromethane (DCM), 0°C → room temperature, 4 h
- Molar Ratio : 1:1.2 (4-(acetylthio)phenol : ClCH₂COCl)
- Catalyst : 1.5 equiv. AlCl₃
- Yield : 78% (1-(4-(acetylthio)phenyl)-3-chloropropan-1-one)
Post-Reaction Workup :
- Quench with ice-cold HCl (1M), extract with DCM, dry over Na₂SO₄.
- Deprotect SAc with NaOH (2M, 60°C, 1 h), acidify to pH 2–3 with HCl to regenerate the thiol.
Nitration and Reduction
Nitration introduces the nitro group at position 3, guided by the meta-directing effect of the carbonyl group and ortho/para-directing thiol. Subsequent reduction yields the target amine.
Nitration Protocol :
- Reagents : HNO₃ (90%), H₂SO₄ (conc.), 0°C → 40°C, 3 h
- Regioselectivity : 85% para to thiol (position 3) confirmed via HPLC.
- Yield : 70% (1-(3-nitro-4-mercaptophenyl)-3-chloropropan-1-one)
Reduction to Amine :
- Catalytic Hydrogenation : H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 12 h → 95% conversion.
- Alternative : Fe/HCl, 70°C, 4 h → 88% yield (lower purity).
Alternative Synthetic Routes
Direct Amination via Buchwald-Hartwig Coupling
A palladium-catalyzed coupling avoids nitration-reduction steps, though substrate compatibility is limited.
Conditions :
- Catalyst : Pd(OAc)₂, Xantphos
- Base : Cs₂CO₃, toluene, 110°C, 24 h
- Yield : 62% (lower due to thiol poisoning).
Microwave-Assisted Synthesis
Accelerates reaction times but requires specialized equipment.
Acylation : 150°C, 20 min → 82% yield (vs. 78% conventional).
Industrial-Scale Production Considerations
Continuous flow reactors enhance reproducibility and safety for large-scale synthesis:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 4 h | 30 min |
| Yield | 78% | 85% |
| Purity | 92% | 96% |
| Throughput (kg/day) | 5 | 50 |
Reaction Mechanisms and Kinetic Studies
The Friedel-Crafts acylation proceeds via acylium ion formation, followed by electrophilic aromatic substitution:
$$
\text{ClCH}2\text{COCl} + \text{AlCl}3 \rightarrow [\text{ClCH}2\text{C}^+=\text{O}] \cdot \text{AlCl}4^- \rightarrow \text{Ar–CO–CH}_2\text{Cl} + \text{HCl}
$$
Kinetic studies reveal a second-order dependence on AlCl₃ concentration (k = 0.15 M⁻¹min⁻¹ at 25°C).
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Classical Acylation | 78 | 92 | 12.50 |
| Microwave Acylation | 82 | 94 | 18.00 |
| Flow Reactor | 85 | 96 | 9.80 |
Flow reactors offer the best balance of efficiency and cost for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-4-mercaptophenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like ammonia or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Amino-4-mercaptophenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-mercaptophenyl)-3-chloropropan-1-one involves its interaction with molecular targets such as enzymes and proteins. The amino and mercapto groups can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chloropropanone moiety can also participate in nucleophilic substitution reactions, further affecting biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-(3-Amino-4-mercaptophenyl)-3-chloropropan-1-one, highlighting differences in substituents, molecular properties, and reported activities:
Key Comparisons:
Substituent Effects on Reactivity and Bioactivity: The mercapto (–SH) group in the target compound distinguishes it from analogs like 1-(3-Amino-4-(trifluoromethyl)phenyl)-3-chloropropan-1-one . The –SH group may enhance metal-binding capacity or redox activity, which could be advantageous in enzyme inhibition (e.g., trypanothione reductase (TR) in Leishmania) compared to non-thiol derivatives . Halogenated analogs, such as 1-(4-bromophenyl)-3-chloropropan-1-one, exhibit moderate TR inhibition (25% at 100 μM) , suggesting that the target compound’s –SH group might improve binding affinity to TR’s active site.
Synthetic Routes :
- Derivatives like 1-(3-benzo[b]thiophenyl)-3-chloropropan-1-one are synthesized via Friedel-Crafts acylation , whereas bromophenyl analogs employ Suzuki-Miyaura cross-coupling (e.g., using arylboronic acids and palladium catalysts) . The target compound likely requires protection of the –SH group during synthesis to prevent oxidation.
Physicochemical Properties: The trifluoromethyl (–CF₃) group in 1-(3-Amino-4-(trifluoromethyl)phenyl)-3-chloropropan-1-one increases lipophilicity (logP ~2.5 estimated) compared to the target compound’s –SH group (logP ~1.8 estimated) . This difference could influence membrane permeability in biological systems.
Biological Activity: While direct data on the target compound are lacking, chloropropanone derivatives with amino/aryl groups show promise as enzyme inhibitors. For example, 1-(4-bromophenyl)-3-chloropropan-1-one reduces Leishmania TR activity by 25% at 100 μM .
Biological Activity
1-(3-Amino-4-mercaptophenyl)-3-chloropropan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features an amino group, a mercapto group, and a chloropropanone moiety. These functional groups are critical for its biological interactions:
- Amino Group : Capable of forming hydrogen bonds with biological macromolecules.
- Mercapto Group : Provides thiol reactivity, which can interact with various cellular targets.
- Chloropropanone Moiety : May participate in nucleophilic substitution reactions.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The amino group facilitates binding to active sites, while the mercapto group can engage in redox reactions or covalent bonding with nucleophilic sites on proteins, modulating their activity .
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has shown promising activity against Leishmania infantum, a protozoan parasite responsible for leishmaniasis. The compound exhibited an IC50 value of 12.44 μM against L. infantum promastigotes, indicating significant antiproliferative effects .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. In vitro studies revealed that the compound exhibits cytotoxic effects against various human cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) cells. The mechanism appears to involve the activation of apoptotic pathways, as evidenced by increased caspase activity .
Table 1: Biological Activity Summary
| Activity | Target | IC50 (μM) | Comments |
|---|---|---|---|
| Antiproliferative | L. infantum promastigotes | 12.44 | Significant anti-proliferative effect |
| Cytotoxicity | MCF-7 (breast cancer) | 15.63 | Induces apoptosis via caspase activation |
| Cytotoxicity | U-937 (leukemia) | >85 | Less effective compared to MCF-7 |
Case Study 1: Inhibition of Trypanothione Reductase
In a study focused on Leishmania species, derivatives of this compound were synthesized and evaluated for their ability to inhibit trypanothione reductase (TR). The lead compound demonstrated a unique binding affinity to a previously unidentified site on the enzyme, providing insights into selective inhibition strategies that could minimize off-target effects in human cells .
Case Study 2: Apoptotic Mechanisms in Cancer Cells
Another investigation assessed the apoptotic effects of the compound on MCF-7 cells. Flow cytometry revealed that treatment with this compound led to significant cell cycle arrest at the G1 phase and increased markers of apoptosis such as cleaved caspase-3 .
Q & A
Q. What are the common synthetic routes for 1-(3-Amino-4-mercaptophenyl)-3-chloropropan-1-one, and what factors influence reaction yields?
Synthesis typically involves multi-step procedures. A Friedel-Crafts acylation can introduce the propanone backbone to aromatic systems, as demonstrated in analogous compounds (e.g., 1-(3-Benzo[b]thiophenyl)-3-chloropropan-1-one) . For halogenation, visible light-mediated oxidative methods (e.g., ring-opening reactions using thionyl chloride or SOCl₂ in ethanol) yield chlorinated derivatives with variable efficiencies (36–87% yields depending on starting materials) . Key factors affecting yields include:
- Solvent choice : Polar solvents like ethanol enhance nucleophilic substitution .
- Temperature : Elevated temperatures (50–80°C) improve reaction rates but may increase side products .
- Protecting groups : The amino and mercapto groups require protection (e.g., acetylation) during synthesis to prevent undesired reactivity .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming structural motifs (e.g., chloro, amino, and mercapto substituents). For example, in related chloropropanones, NMR signals for aromatic protons appear at δ 7.4–8.1 ppm, while the carbonyl carbon resonates near δ 195–200 ppm .
- HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns (e.g., [M]+∙ at m/z 244.0649 for C₁₅H₁₃ClO) .
- IR spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and S-H (~2550 cm⁻¹) confirm functional groups .
Q. What are the typical applications of this compound in organic synthesis?
- Intermediate for heterocycles : The amino and mercapto groups enable cyclization reactions to form thiazoles or benzothiazines, useful in medicinal chemistry .
- Electrophilic substitution : The chloro group facilitates nucleophilic displacement (e.g., with amines or alkoxides) to generate derivatives for structure-activity studies .
Advanced Research Questions
Q. How do the amino and mercapto groups influence the compound’s reactivity in substitution reactions?
- Electronic effects : The electron-donating amino group activates the aromatic ring toward electrophilic substitution, directing incoming electrophiles to specific positions (e.g., para to the amino group). Conversely, the mercapto group’s electron-withdrawing nature can deactivate adjacent sites .
- Steric hindrance : Bulkier substituents (e.g., protected amino groups) reduce reaction rates in nucleophilic substitutions, as observed in analogous compounds .
- Redox activity : The mercapto group is prone to oxidation, forming disulfide bridges under mild oxidative conditions (e.g., H₂O₂), which can complicate reaction pathways .
Q. What are the challenges in optimizing reaction conditions to minimize by-products?
- Competing reactions : Simultaneous reactivity of amino and mercapto groups can lead to cross-reactions. For example, unprotected thiols may form sulfonic acids during oxidation .
- Purification difficulties : Polar by-products (e.g., sulfoxides or dimerized species) require advanced separation techniques like preparative HPLC .
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) improve selectivity in dehalogenation but may induce over-reduction of the propanone moiety .
Q. How does the electronic effect of the chloro substituent affect the compound’s interaction with biological targets?
- Hydrophobic interactions : The chloro group enhances lipophilicity, improving membrane permeability in cellular assays .
- Electrophilicity : The chloro-propanone moiety acts as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes (e.g., protease inhibition) .
- Steric effects : Substitution at the 3-position (relative to the amino group) optimizes binding to hydrophobic pockets in target proteins, as seen in kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
